molecular formula C21H22O4 B14958216 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B14958216
M. Wt: 338.4 g/mol
InChI Key: FINGTJVXHRUOPY-UHFFFAOYSA-N
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Description

7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methyl group, and a propyl group attached to the chromen-2-one core. The chromen-2-one scaffold is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-chromen-2-one derivatives, methoxybenzyl alcohol, and suitable alkylating agents.

    Alkylation: The chromen-2-one core is alkylated using a propylating agent under basic conditions to introduce the propyl group at the 4-position.

    Methoxybenzylation: The methoxybenzyl group is introduced via a Williamson ether synthesis, where methoxybenzyl alcohol reacts with the hydroxyl group on the chromen-2-one core in the presence of a base.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The methoxybenzyl group can be substituted with other groups using nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
  • 7-[(2-methoxybenzyl)oxy]-8-[(2-methoxyphenoxy)methyl]-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. The presence of the methoxybenzyl, methyl, and propyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C21H22O4/c1-4-7-15-12-20(22)25-21-14(2)18(11-10-17(15)21)24-13-16-8-5-6-9-19(16)23-3/h5-6,8-12H,4,7,13H2,1-3H3

InChI Key

FINGTJVXHRUOPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC

Origin of Product

United States

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